molecular formula C16H20N2O2S2 B5710774 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one

4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5710774
M. Wt: 336.5 g/mol
InChI Key: FZKKGDSUZNMFDP-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as DMTS, is a thiazolone derivative that has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cells, 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments is its low toxicity, which makes it a safe alternative to other chemicals that may be more harmful. However, one of the limitations of using 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the use of 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one in scientific research. One area of focus is in the development of new cancer therapies, where 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one could be used in combination with other drugs to increase their effectiveness. Another potential direction is in the development of new anti-inflammatory drugs, where 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one could be used as a template for the synthesis of new compounds with similar properties. Additionally, further research is needed to fully understand the mechanism of action of 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one and its potential applications in other areas of research.

Synthesis Methods

4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized through the reaction of 2-(methylthio)-1,3-thiazol-5(4H)-one with 4-(diethylamino)-2-methoxybenzaldehyde in the presence of a catalyst such as triethylamine. The reaction yields a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential use in various scientific research applications. One of its primary applications is in the field of cancer research, where it has shown promising results in inhibiting the growth of cancer cells. 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(4Z)-4-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-5-18(6-2)12-8-7-11(14(10-12)20-3)9-13-15(19)22-16(17-13)21-4/h7-10H,5-6H2,1-4H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKKGDSUZNMFDP-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)SC(=N2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)SC(=N2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one

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